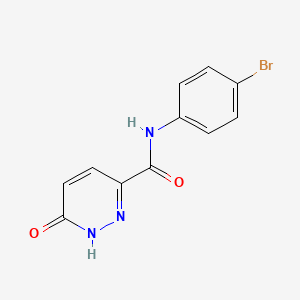

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUYJPBPOBLFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the condensation of 4-bromophenylhydrazine with a suitable pyridazine derivative. One common method includes the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research has highlighted the compound's potential as an antimicrobial agent . Studies have demonstrated that derivatives of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit notable activity against various bacterial strains, suggesting its utility in developing new antibiotics . Additionally, it has shown promise in inhibiting key enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Enzyme/Pathogen | Reference |

|---|---|---|

| Antimicrobial | Various bacterial strains | |

| Acetylcholinesterase Inhibition | Human acetylcholinesterase I and II | |

| Antioxidant | Free radical scavenging assays |

Structural Analysis

The structural characteristics of this compound have been elucidated through crystallographic studies. The crystal structure reveals intricate hydrogen bonding patterns that contribute to the stability and reactivity of the compound. For instance, the presence of N—H⋯N and N—H⋯Br interactions forms dimers that are essential for its biological activity .

Table 2: Key Structural Features

| Feature | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Hydrogen Bonding | N—H⋯N, N—H⋯Br interactions |

| Dihedral Angles | Phenyl rings form angles with the dihydropyridine core |

Applications in Drug Development

Given its biological profile, this compound serves as a lead compound in drug development. Its derivatives are being explored for their potential in treating various diseases, including infections and neurodegenerative disorders. The ongoing research focuses on optimizing these compounds for enhanced efficacy and reduced side effects through structural modifications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound shares a core pyridazinone scaffold with several analogs, differing primarily in substituents on the phenyl ring and the N-benzyl group. Key comparisons include:

Halogen Substituents

- Fluorine vs. Bromine :

- N-(4-fluorophenyl) analogs (e.g., compounds 19, 20, 25) show similar synthetic pathways but differ in electronic properties. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase polarity compared to bromine .

- Evidence from unrelated maleimide derivatives (Table 1) suggests halogen size (F, Cl, Br, I) minimally affects inhibitory potency, with bromine and iodine showing marginally better IC50 values (~4.3–4.4 μM) compared to fluorine (~5.18 μM) .

Methoxy and Trifluoromethyl Groups

- Trifluoromethylbenzyl derivatives (e.g., N-(4-carbamoylphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide) demonstrate increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Cyclopropyl and Aliphatic Chains

Key Research Findings

Halogen Effects : Bromine’s larger atomic radius compared to fluorine may enhance hydrophobic interactions without significantly altering electronic properties, as seen in maleimide derivatives .

Synthetic Flexibility: The pyridazinone core allows modular substitution, enabling optimization of solubility (via methoxy groups) and target affinity (via halogens) .

Biological Activity

N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridazine ring with a bromophenyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of 281.12 g/mol. The unique structure contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, specifically targeting key enzymes involved in metabolic pathways. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism, respectively .

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, indicating potential protective effects against oxidative stress in biological systems .

Antimicrobial Efficacy

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Bactericidal |

| Compound 7b (related derivative) | 0.22 - 0.25 | - | Bactericidal |

| Ciprofloxacin (control) | - | - | Bactericidal |

The above table summarizes the antimicrobial efficacy of this compound compared to established antibiotics.

Cytotoxicity and Selectivity

Studies have assessed the cytotoxicity of this compound against various cell lines:

| Cell Line | IC50 (μM) | Hemolytic Activity (%) |

|---|---|---|

| HeLa | >60 | 3.23 - 15.22 |

| HepG2 | >60 | 3.23 - 15.22 |

The compound exhibited low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results showed significant inhibition of biofilm formation compared to standard treatments like Ciprofloxacin, suggesting its potential as a novel antibacterial agent .

- Synergistic Effects : Research indicated that this compound could enhance the efficacy of existing antibiotics when used in combination therapies, potentially reducing the MICs of drugs like Ciprofloxacin and Ketoconazole .

Comparative Analysis

When compared to similar compounds within the dihydropyridazine family, this compound demonstrates unique properties due to the bromine substitution on the phenyl ring:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains bromine substituent enhancing activity |

| N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | Lacks bromine; different biological activity |

| 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | Contains benzyl group; varied reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and its analogs?

- The compound is typically synthesized via condensation reactions between pyridazinone precursors and substituted phenylamines. For example, analogs with fluorophenyl or methoxybenzyl groups are synthesized using coupling reagents (e.g., EDCI or HOBt) in anhydrous DMF, followed by purification via flash chromatography (0–100% EtOAc/cyclohexane) and trituration with ether to yield high-purity solids . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving yields >90% in some cases .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR is used to confirm structural integrity, with diagnostic peaks for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and the bromophenyl group (δ 7.3–7.6 ppm) . IR spectroscopy identifies carbonyl stretches (1640–1680 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) . HPLC-MS or LC-TOF ensures purity (>95%) and verifies molecular weight .

Q. How can researchers optimize solubility and purification for this hydrophobic compound?

- Trituration with polar solvents (e.g., ether or hexane) effectively removes hydrophobic impurities . For solubility challenges in aqueous buffers, co-solvents like DMSO (<10% v/v) or surfactants (e.g., Tween-80) are recommended. Micellar chromatography using C18 columns with acetonitrile/water gradients aids in purification .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the enzyme inhibitory activity of this compound?

- Xanthine oxidase (XO) inhibition assays measure IC50 values via UV-Vis spectroscopy, monitoring uric acid formation at 295 nm . Kinetic studies (Lineweaver-Burk plots) determine inhibition mechanisms (competitive/uncompetitive). Recent studies report IC50 values of <1 μM for pyridazinone derivatives, suggesting potent inhibition . Crystallographic studies (e.g., using SHELX programs) can resolve binding modes in enzyme active sites .

Q. How can researchers address contradictions in biological activity data across structural analogs?

- Discrepancies in IC50 values or selectivity profiles often arise from substituent effects. For example, replacing the 4-bromophenyl group with a 4-fluorophenyl moiety may alter steric/electronic interactions, reducing potency . Systematic SAR studies, paired with molecular docking (e.g., AutoDock Vina), help rationalize these differences by mapping substituent interactions with key residues (e.g., Glu802 in XO) .

Q. What computational approaches are employed to design analogs with improved pharmacokinetic properties?

- QSAR models predict logP and polar surface area to optimize bioavailability . Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the carboxamide and Arg880 in XO) . ADMET prediction tools (e.g., SwissADME) guide modifications to reduce hepatotoxicity .

Q. How can researchers resolve spectral data contradictions during structural elucidation?

- Overlapping NMR signals (e.g., pyridazinone vs. aromatic protons) are resolved using 2D techniques (COSY, HSQC) . For ambiguous mass spectrometry fragments, isotopic labeling or high-resolution MS validates molecular formulae. Conflicting IR data may require comparison with crystallographic data (e.g., C=O bond lengths from SHELXL-refined structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.